3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine
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Overview
Description
3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine is a compound that features a cyclopentane ring substituted with an amine group and a 4-methyl-1H-imidazol-2-yl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
4-Methylimidazole: Similar structure but lacks the cyclopentane ring.
Cyclopentylamine: Similar structure but lacks the imidazole ring.
Uniqueness
3-(4-Methyl-1H-imidazol-2-yl)cyclopentanamine is unique due to the combination of the cyclopentane ring and the 4-methyl-1H-imidazol-2-yl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-6-5-11-9(12-6)7-2-3-8(10)4-7/h5,7-8H,2-4,10H2,1H3,(H,11,12) |
InChI Key |
YQIIXUZZWGAHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2CCC(C2)N |
Origin of Product |
United States |
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